![molecular formula C8H13BrN4O B13069371 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring, a triazole moiety, and an amino group
準備方法
The synthesis of 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Bromination: The triazole ring is then brominated using bromine or a bromine-containing reagent.
Cyclobutane Ring Formation: The cyclobutane ring can be formed via a [2+2] cycloaddition reaction involving an alkene and a suitable diene.
Coupling Reaction: The brominated triazole is coupled with the cyclobutane derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts.
科学的研究の応用
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The unique structure of the compound allows for its use in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
作用機序
The mechanism of action of 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function . The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
類似化合物との比較
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other triazole-containing compounds:
1-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-[2-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
The presence of the bromine atom in this compound makes it unique and potentially more versatile in certain applications.
特性
分子式 |
C8H13BrN4O |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
1-[2-(3-amino-5-bromo-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C8H13BrN4O/c9-6-11-7(10)12-13(6)5-4-8(14)2-1-3-8/h14H,1-5H2,(H2,10,12) |
InChIキー |
YQMLQGGGMUJQDC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CCN2C(=NC(=N2)N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
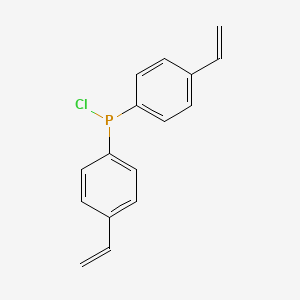
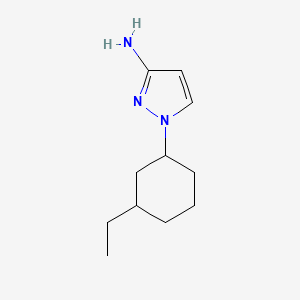
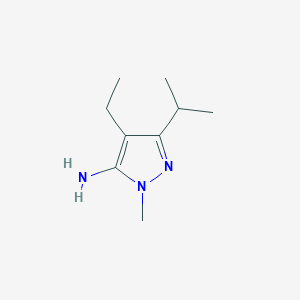
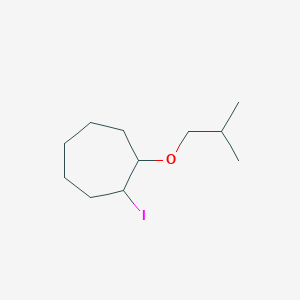
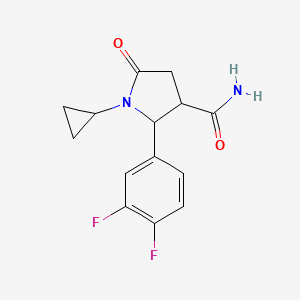
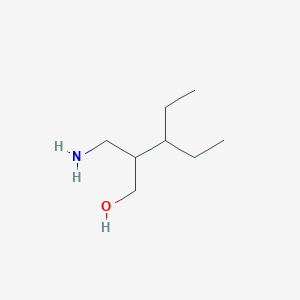
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

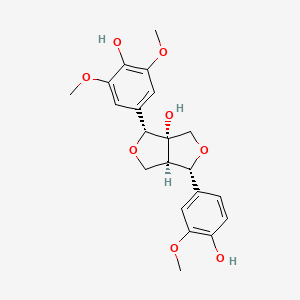
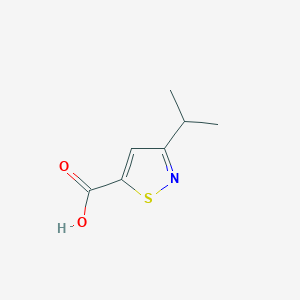
amine](/img/structure/B13069369.png)

